5-Methyl-5h-pyrido[4,3-b]indole

Catalog No.
S3642780
CAS No.
61406-19-7
M.F
C12H10N2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-5h-pyrido[4,3-b]indole

CAS Number

61406-19-7

Product Name

5-Methyl-5h-pyrido[4,3-b]indole

IUPAC Name

5-methylpyrido[4,3-b]indole

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-8-13-7-6-12(10)14/h2-8H,1H3

InChI Key

OSJLOPGPFMIKTH-UHFFFAOYSA-N

SMILES

CN1C2=C(C=NC=C2)C3=CC=CC=C31

Canonical SMILES

CN1C2=C(C=NC=C2)C3=CC=CC=C31

5-Methyl-5H-pyrido[4,3-b]indole is a nitrogen-containing heterocyclic compound characterized by a fused pyridine and indole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer research. Its molecular formula is C₁₂H₁₀N₂, and it features a methyl group at the 5-position of the pyrido ring, which may influence its chemical reactivity and biological properties.

, including:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrido and indole rings can participate in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The aromatic nature of the compound allows for electrophilic substitutions, which can introduce various substituents on the indole or pyridine rings.
  • Cross-Coupling Reactions: The compound can serve as a precursor in cross-coupling reactions, such as Suzuki coupling, to form more complex derivatives with potential biological activity .

Research indicates that 5-Methyl-5H-pyrido[4,3-b]indole exhibits significant biological activity. Studies have shown that derivatives of this compound can act as inhibitors of tubulin polymerization, which is crucial in cancer cell proliferation. For instance, certain derivatives have demonstrated strong anti-proliferative effects against various cancer cell lines, including HeLa and MCF-7 cells, with mechanisms involving cell cycle arrest and apoptosis induction .

The synthesis of 5-Methyl-5H-pyrido[4,3-b]indole can be achieved through several methods:

  • Pomeranz-Fritsch Reaction: A modification of this classic reaction involves the reaction of indoles with imidoyl salts to yield pyridoindole derivatives.
  • Cyclization Reactions: Starting from appropriate precursors such as 3-(2-chlorophenyl)pyridin-4-amine, cyclization can be induced using bases like potassium tert-butoxide to form the pyrido structure .
  • Cross-Coupling Techniques: Subsequent modifications can be performed using cross-coupling techniques with phenylboronic acids to introduce various aryl groups onto the core structure .

5-Methyl-5H-pyrido[4,3-b]indole and its derivatives are primarily explored for their potential applications in:

  • Anticancer Therapies: Due to their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
  • Pharmaceutical Development: As lead compounds for developing new drugs targeting cancer and possibly other diseases linked to cell proliferation and apoptosis pathways.

Interaction studies involving 5-Methyl-5H-pyrido[4,3-b]indole have focused on its binding affinity with tubulin and other cellular targets. Molecular docking studies have provided insights into how these compounds interact at the molecular level, influencing their efficacy as potential therapeutic agents. Such studies are crucial for understanding structure-activity relationships and optimizing lead compounds for better biological performance .

Several compounds share structural similarities with 5-Methyl-5H-pyrido[4,3-b]indole. These include:

Compound NameStructural FeaturesUnique Properties
5H-Pyrido[4,3-b]indoleLacks methyl group at position 5Basic structure without additional methylation
4-Methyl-5H-pyrido[4,3-b]indoleMethyl group at position 4Different position of methylation affects reactivity
1-Amino-substituted 4-methyl-5H-pyrido[4,3-b]indolesAmino group substitution at position 1Enhanced biological activity against tumors
9-Aryl-5H-pyrido[4,3-b]indolesAryl group substitution at position 9Potentially higher potency as anticancer agents

The uniqueness of 5-Methyl-5H-pyrido[4,3-b]indole lies in its specific methylation pattern and its ability to balance between hydrophobic interactions and hydrogen bonding capabilities, which may enhance its biological activity compared to similar compounds.

XLogP3

2.3

Wikipedia

5H-Pyrido[4,3-b]indole, 5-methyl-

Dates

Last modified: 02-18-2024

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